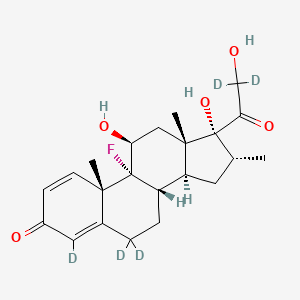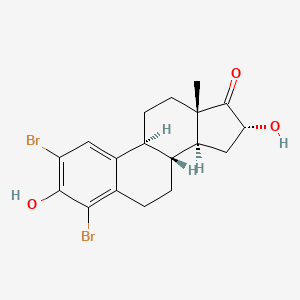
2,4-Dibromo-16a-hydroxyestrone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-Dibromo-16a-hydroxyestrone is a chemical compound commonly used in scientific research. It is a metabolite of estrone, which is produced through estradiol metabolism . The metabolism proceeds by hydroxylation at one of two mutually exclusive sites at C-2 and C-16a .
Synthesis Analysis
The synthesis of 2,4-Dibromo-16a-hydroxyestrone involves multiple steps . The process includes bromination at C-16a of the 17-ketone and controlled alkaline hydrolysis of the 16a-bromoketone . The synthesis process is complex and requires specific conditions for successful completion .Molecular Structure Analysis
The molecular structure of 2,4-Dibromo-16a-hydroxyestrone is derived from its parent compound, estrone . It is formed by the hydroxylation of estrone at the C-2 and C-16a positions . The compound exhibits unique properties that make it valuable for studying various biological processes.Chemical Reactions Analysis
The chemical reactions involving 2,4-Dibromo-16a-hydroxyestrone are primarily related to its formation from estrone . The compound is formed through the hydroxylation of estrone at two sites, C-2 and C-16a . The ratio of 2-hydroxyestrone to 16a-hydroxyestrone may be predictive of the risk for developing breast cancer .Aplicaciones Científicas De Investigación
Breast Cancer Research
2,4-Dibromo-16a-hydroxyestrone: has been studied for its potential role in breast cancer due to its structural similarity to estrogen metabolites that are involved in breast cell proliferation and carcinogenesis . The compound’s interaction with estrogen receptors and its effects on cell growth can provide insights into the hormonal pathways that contribute to breast cancer development.
Endocrine Disruption Studies
The compound’s ability to bind to estrogen receptors suggests that it could serve as a tool to study endocrine disruption. Researchers can use it to investigate how environmental chemicals with estrogenic activity might influence hormonal balance and potentially lead to disorders like endometriosis or reproductive issues .
Metabolic Pathway Analysis
2,4-Dibromo-16a-hydroxyestrone: can be used to study metabolic pathways involving estrogen metabolism. By examining the pathways of 2-hydroxylation and 16α-hydroxylation, scientists can better understand the metabolic processes that regulate hormone levels and their implications for diseases .
Diagnostic Marker Development
Due to its involvement in estrogenic pathways, this compound could help in developing diagnostic markers for diseases that are influenced by estrogen levels. For example, the ratio of 2-hydroxyestrone to 16α-hydroxyestrone is considered a potential marker for breast cancer risk, and analogs like 2,4-Dibromo-16a-hydroxyestrone could aid in refining these markers .
Pharmacological Research
In pharmacology, 2,4-Dibromo-16a-hydroxyestrone might be used to create derivatives that act as selective modulators of estrogen receptors. These derivatives could lead to new drugs that target specific tissues or conditions related to estrogen activity .
Analytical Chemistry Techniques
The compound’s unique structure makes it a candidate for developing analytical chemistry techniques, such as high-throughput liquid chromatography-mass spectrometry (LC-MS/MS), to quantify estrogen metabolites in biological samples for clinical research .
Direcciones Futuras
The future directions for the study of 2,4-Dibromo-16a-hydroxyestrone are likely to focus on its role in breast cancer risk . The ratio of 16a-hydroxyestrone to 2-hydroxyestrone may provide a marker for the risk of breast cancer . Assays of this ratio, which can be measured in spot urines, may prove useful for a variety of in vitro and in vivo studies bearing on breast cancer risk .
Propiedades
IUPAC Name |
(8R,9S,13S,14S,16R)-2,4-dibromo-3,16-dihydroxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20Br2O3/c1-18-5-4-8-9(12(18)7-14(21)17(18)23)2-3-10-11(8)6-13(19)16(22)15(10)20/h6,8-9,12,14,21-22H,2-5,7H2,1H3/t8-,9+,12-,14+,18-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTPNAPKUXFXZOQ-GYYZZVMYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CC(C2=O)O)CCC4=C(C(=C(C=C34)Br)O)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1C[C@H](C2=O)O)CCC4=C(C(=C(C=C34)Br)O)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20Br2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Dibromo-16a-hydroxyestrone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

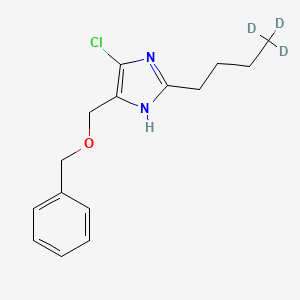
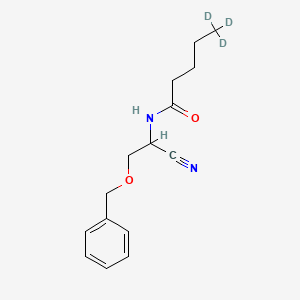
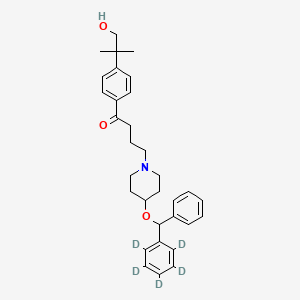
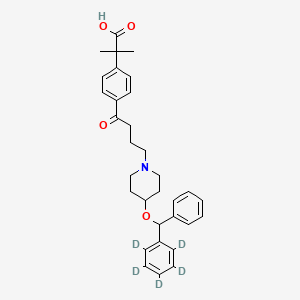

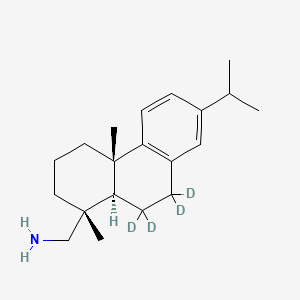


![(1R,2R,4R,5R,7S,10R,11S,14S,15S,16S,18S,19S)-15-(3-Hydroxy(1,2,3-13C3)propyl)-10,14-dimethylhexacyclo[9.8.0.02,4.05,10.014,19.016,18]nonadecane-5,7,15-triol](/img/structure/B563851.png)
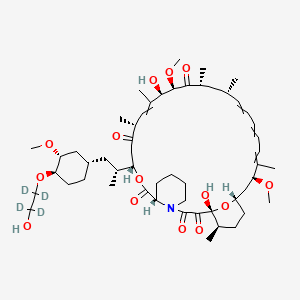
![[[4-[2-(Cyclopropylmethoxy)ethyl]phenoxy]methyl]oxirane-d5](/img/structure/B563855.png)
![1-Isothiocyanato-3-[2-[2-(3-isothiocyanatopropoxy)ethoxy]ethoxy]propane](/img/structure/B563856.png)

